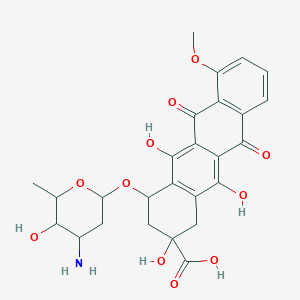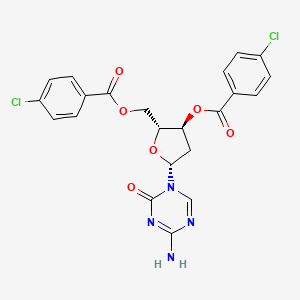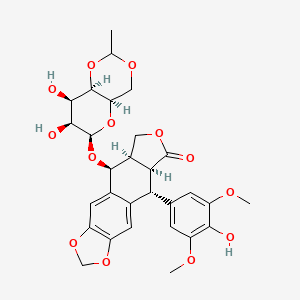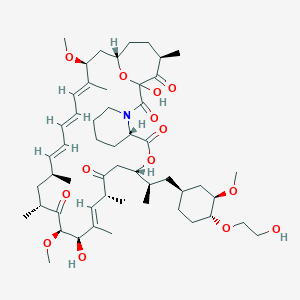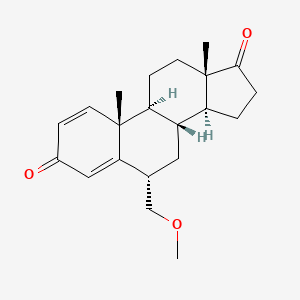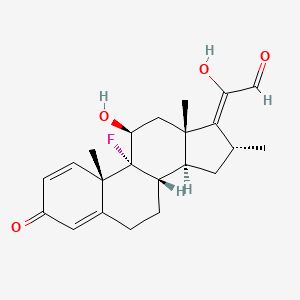
デキサメタゾン-17(20)-エノール-21-アルデヒド
概要
説明
Dexamethasone is a fluorinated steroid that is 9-fluoropregna-1,4-diene substituted by hydroxy groups at positions 11, 17 and 21, a methyl group at position 16 and oxo groups at positions 3 and 20 . It is a synthetic member of the class of glucocorticoids .
Synthesis Analysis
Dexamethasone can degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature (25, 37, and 45°C), and light exposure . A putative scheme for dexamethasone degradation pathways in PBS has been proposed .Molecular Structure Analysis
Dexamethasone is a synthetic pregnane corticosteroid and derivative of cortisol (hydrocortisone) and is also known as 1-dehydro-9α-fluoro-16α-methylhydrocortisone or as 9α-fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione . The molecular and crystal structure of dexamethasone has been determined by X-ray crystallography .Chemical Reactions Analysis
Dexamethasone is known to be unstable in aqueous media and to form multiple oxidative degradation products . Dexamethasone containing poly (D,L-lactide-co-glycolide) (PLGA) sustained release implants are used to treat inflammatory conditions associated with various diseases of the back of the eye, including retinal vein occlusion, posterior segment uveitis, and diabetic macular edema .Physical and Chemical Properties Analysis
Dexamethasone is a synthetic GC, a fluorinated homologue of hydrocortisone, and is included in the World Health Organization model list of essential medicines . DEX mimics the GC hormone that is secreted by the adrenal cortex mainly to regulate carbohydrate and protein .科学的研究の応用
徐放デリバリーシステム
デキサメタゾンは、徐放デリバリーシステムの研究におけるモデル薬として使用されています {svg_1}. リン酸緩衝生理食塩水 (PBS) 中では、時間、温度、光への暴露に依存して、13 種類の主要な分解産物に分解することが知られています {svg_2}. この知見は、目の奥のさまざまな疾患に関連する炎症性疾患の治療に使用される、デキサメタゾン-ポリ (D,L-ラクチド-コ-グリコリド) (PLGA) インプラントなどの徐放製剤の開発にとって非常に重要です {svg_3}.
薬物動態と薬力学
デキサメタゾンは、時間依存的な薬物動態を示します {svg_4}. 持続的に投与すると、代謝酵素である CYP3A の活性を誘導し、オートインダクションと時間依存的なクリアランスをもたらします {svg_5}. この情報は、薬物が体内でどのように振る舞うかを理解する上で重要であり、前臨床または臨床試験で用量を調整したり、治療計画を最適化したりするために使用できます {svg_6}.
抗癌効果
デキサメタゾンは、乳癌異種移植片マウスにおける抗癌効果について研究されています {svg_7}. 半メカニズムに基づく薬物動態/薬力学 (PK/PD) モデルが開発され、
作用機序
Target of Action
Dexamethasone-17(20)-enol-21-aldehyde, similar to Dexamethasone, is a synthetic pregnane corticosteroid and derivative of cortisol . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Upon binding to its target, Dexamethasone-17(20)-enol-21-aldehyde triggers changes in gene expression. This results in a decrease in the production of inflammatory mediators and suppression of the immune response .
Biochemical Pathways
The compound affects multiple biochemical pathways involved in immune response and inflammation. By binding to glucocorticoid receptors, it influences the NF-kB pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours .
Result of Action
The molecular and cellular effects of Dexamethasone-17(20)-enol-21-aldehyde’s action include reduced inflammation and immune response. This makes it potentially useful in the treatment of a variety of conditions, including inflammatory respiratory, allergic, autoimmune conditions .
Action Environment
The action, efficacy, and stability of Dexamethasone-17(20)-enol-21-aldehyde can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, and specific genetic factors that can affect drug metabolism .
Safety and Hazards
将来の方向性
Dexamethasone-17(20)-enol-21-aldehyde is a certified reference material for highly accurate and reliable data analysis . It is expected that analysis of dexamethasone ophthalmic solutions with our method would be an excellent way of determining long-term stability . Our method could easily be adapted and extended to other corticosteroids .
生化学分析
Biochemical Properties
Dexamethasone-17(20)-enol-21-aldehyde interacts with various enzymes, proteins, and other biomolecules. It is known to be an enzyme inhibitor, particularly of the CYP3A enzyme . The nature of these interactions is often inhibitory, affecting the function and activity of these biomolecules .
Cellular Effects
Dexamethasone-17(20)-enol-21-aldehyde has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the activity of CYP3A when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Molecular Mechanism
The mechanism of action of Dexamethasone-17(20)-enol-21-aldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by binding to the glucocorticoid receptor, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexamethasone-17(20)-enol-21-aldehyde change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Dexamethasone-17(20)-enol-21-aldehyde vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
Dexamethasone-17(20)-enol-21-aldehyde is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can affect metabolic flux or metabolite levels .
Transport and Distribution
Dexamethasone-17(20)-enol-21-aldehyde is transported and distributed within cells and tissues. Specific information about any transporters or binding proteins it interacts with, as well as effects on its localization or accumulation, is currently limited .
特性
IUPAC Name |
(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-KNUORSFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747582 | |
| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6762-51-2 | |
| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



